molecular formula C21H20N2O3S2 B2944332 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide CAS No. 304674-56-4

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide

Cat. No. B2944332
CAS RN: 304674-56-4
M. Wt: 412.52
InChI Key: KIEWBSUSWAJYMD-AQTBWJFISA-N
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Description

The compound contains several functional groups, including a methoxy group (OCH3), a methylidene group (=CH2), a thiazolidine ring (a five-membered ring containing a sulfur and a nitrogen atom), and an amide group (CONH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the thiazolidine ring and the various functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of zinc phthalocyanine derivatives with Schiff base-containing benzenesulfonamide groups. These compounds, including variations of thiazolidin-3-yl and related moieties, exhibit significant photophysical and photochemical properties beneficial for photodynamic therapy, a treatment method for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of several derivatives with evaluated anticonvulsant activity. Among these, certain compounds demonstrated protection against picrotoxin-induced convulsion, suggesting their potential as anticonvulsant agents (Farag et al., 2012).

Antimicrobial and Antifungal Agents

A study focusing on the synthesis of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxy-naphthalen-2-yl) propanamide derivatives has shown these compounds to possess excellent antibacterial and antifungal activities. This suggests their application in developing new antimicrobial agents (Zala, Dave, & Undavia, 2015).

Anti-Inflammatory, Analgesic, and Antioxidant Agents

Celecoxib derivatives involving thiazolidinone moieties have been synthesized and evaluated for their potential in treating inflammation, pain, and oxidative stress. These compounds exhibit significant anti-inflammatory, analgesic, and antioxidant activities, highlighting their therapeutic potential in various conditions (Küçükgüzel et al., 2013).

Anticancer Agents

Compounds with a core structure of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide have been synthesized and shown to exhibit moderate antitumor activity against several malignant tumor cells. This research opens new avenues for the development of anticancer drugs (Horishny & Matiychuk, 2020).

Safety and Hazards

Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, or developing methods for its synthesis .

properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-6-5-8-16(12-14)22-19(24)10-11-23-20(25)18(28-21(23)27)13-15-7-3-4-9-17(15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEWBSUSWAJYMD-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

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